molecular formula C13H8O8 B14369505 2,2'-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) CAS No. 91805-25-3

2,2'-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione)

Cat. No.: B14369505
CAS No.: 91805-25-3
M. Wt: 292.20 g/mol
InChI Key: UFPXJGJTBDBIOM-UHFFFAOYSA-N
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Description

2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is a chemical compound known for its unique structure and properties It is a derivative of benzoquinone, specifically a dihydroxybenzoquinone, which exhibits interesting chemical and physical characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) typically involves the reaction of hydroquinone derivatives under specific conditions. One common method includes the oxidative coupling of hydroquinone in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) involves its ability to undergo redox reactions. The compound can donate and accept electrons, making it a versatile intermediate in various chemical processes. Its molecular targets include enzymes and proteins involved in oxidative stress pathways, where it can modulate their activity and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydroxy-1,4-benzoquinone
  • 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione

Uniqueness

2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is unique due to its methanediyl bridge, which imparts distinct chemical properties compared to other dihydroxybenzoquinones.

Properties

CAS No.

91805-25-3

Molecular Formula

C13H8O8

Molecular Weight

292.20 g/mol

IUPAC Name

3-[(2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C13H8O8/c14-6-2-7(15)11(19)4(10(6)18)1-5-12(20)8(16)3-9(17)13(5)21/h2-3,14,16,19,21H,1H2

InChI Key

UFPXJGJTBDBIOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C=C(C2=O)O)O)O

Origin of Product

United States

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